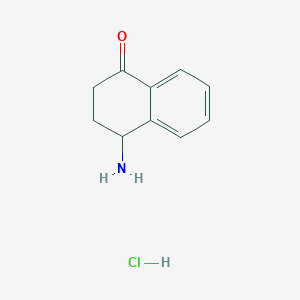

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride

Description

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a cyclic amine derivative based on the tetralone (3,4-dihydronaphthalen-1(2H)-one) scaffold. The compound features an amino group at the 4-position of the partially saturated naphthalenone structure, which is protonated as a hydrochloride salt to enhance stability and solubility.

The compound has been investigated as a novel modulator of allergic and inflammatory responses . Its structural framework allows for diverse pharmacological applications, particularly in mast cell stabilization and anti-inflammatory pathways. The amino group serves as a key pharmacophore, differentiating it from other derivatives in the 3,4-dihydronaphthalenone family.

Properties

IUPAC Name |

4-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-4,9H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOKUAPPHSSBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605483 | |

| Record name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-82-1 | |

| Record name | 4-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves the reduction of naphthalimide derivatives. One common method includes the reduction of 4-nitro-3,4-dihydronaphthalen-1(2H)-one using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride has been explored for its potential pharmacological properties. Its structural features suggest that it may act as a lead compound for developing new drugs targeting specific biological pathways.

Pharmacological Potential:

- Anti-inflammatory Activity: Compounds with similar naphthalene structures have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Neuroprotective Effects: Due to its ability to cross the blood-brain barrier, this compound may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways involving naphthalene derivatives. Its unique structure allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study: Kynurenine Pathway Inhibition

Research has indicated that naphthalene derivatives can inhibit kynurenine aminotransferase (KAT), an enzyme linked to neuroinflammation. Inhibitors of this pathway are being studied for potential treatments for neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of dyes and pigments due to its chemical properties. Its stability makes it suitable for applications requiring reactive intermediates.

Research Findings

Recent studies highlight the potential of compounds related to this compound in various therapeutic areas:

- Enzyme Interaction Studies: Investigations into how this compound interacts with metabolic enzymes have shown promise in understanding its role in biochemical pathways.

- Antioxidant Activity: Similar naphthalene derivatives have demonstrated antioxidant properties that could mitigate oxidative stress in biological systems .

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The pharmacological behavior of 3,4-dihydronaphthalen-1(2H)-one derivatives is highly dependent on substituents. Below is a detailed comparison:

Key Structural and Functional Insights

- Amino vs. Unsaturated Ketone Substituents: The amino group in the target compound facilitates hydrogen bonding and charge interactions, critical for receptor binding in mast cell stabilization . In contrast, α,β-unsaturated ketones in benzylidene derivatives enable Michael addition reactions, forming anti-inflammatory quinazoline analogs .

- Halogenated Derivatives : Sertraline Tetralone’s dichlorophenyl group highlights the role of aromatic substituents in pharmacokinetics, though it lacks direct bioactivity .

- Natural vs.

Data Table: Comparative Analysis of Select Derivatives

| Property | 4-Amino Derivative | 2-(Benzylidene) Derivatives | Sertraline Tetralone | Natural Hydroxylated Derivatives |

|---|---|---|---|---|

| Bioactivity | Mast cell stabilization, anti-inflammatory | Anti-inflammatory | None reported | No cytotoxicity |

| Key Substituents | Amino group | α,β-unsaturated ketone | Dichlorophenyl | Hydroxyl groups |

| Toxicity Profile | Low (optimized) | Reduced via dual pharmacophores | Not applicable | Non-toxic |

| Structural Complexity | Moderate | High (due to conjugation) | Moderate | Low |

| Therapeutic Potential | High (in vivo efficacy) | High (anti-inflammatory) | Low (intermediate) | Limited |

Biological Activity

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is an organic compound belonging to the naphthalenone family, characterized by its amino and ketone functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, mast cell stabilizing, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- An amino group (-NH2) at the 4-position.

- A ketone group (=O) at the 1-position of the naphthalene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Interaction : The amino group can form hydrogen bonds with active site residues in enzymes, potentially modulating their activity. This interaction may be crucial in biochemical assays and studies of enzyme mechanisms.

- Mast Cell Stabilization : Research has demonstrated that derivatives of this compound exhibit mast cell stabilizing activity. Structural modifications have been shown to enhance this property, indicating a potential therapeutic application in allergic conditions .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The interaction with key signaling pathways such as the EGFR pathway has been noted .

Biological Activity Overview

Case Study 1: Mast Cell Stabilization

In a study exploring the mast cell stabilizing effects of cyclic analogues of this compound, researchers synthesized several derivatives. Among these, cyclohexenylamino derivatives exhibited significant activity both in vitro and in vivo. These findings suggest that structural modifications can enhance biological efficacy in allergic models .

Case Study 2: Anticancer Properties

A series of experiments evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that certain derivatives could effectively inhibit proliferation and induce apoptosis by blocking the cell cycle at the G2/M phase. The study highlighted the importance of structural features in modulating biological activity against cancer cells .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis: The compound can be synthesized via reductive amination of 3,4-dihydronaphthalen-1(2H)-one using ammonia or a primary amine under hydrogenation conditions. For related dihydronaphthalenone derivatives, Vilsmeier-Haack formylation (using POCl₃ and DMF) followed by catalytic hydrogenation has been employed .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystallinity. Purity >98% can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: ¹H and ¹³C NMR in DMSO-d₆ to confirm the amine proton (δ 2.8–3.2 ppm) and ketone carbon (δ 205–210 ppm). Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺. Isotopic patterns should match the molecular formula (C₁₀H₁₂ClNO) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What are the critical stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the hydrochloride salt. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 6 months) and track impurities via HPLC. Degradation products may include oxidized naphthalenone derivatives .

Advanced Research Questions

Q. How can researchers investigate the relationship between crystal polymorphism and bioavailability?

Methodological Answer:

- Crystallography: Use single-crystal XRD to identify polymorphs. Compare dissolution rates of Form I (monoclinic) vs. Form II (orthorhombic) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Bioavailability Assays: Conduct in vitro permeability assays (Caco-2 cell monolayers) and correlate with pharmacokinetic data from rodent models .

Q. What strategies are effective in identifying metabolic products in preclinical studies?

Methodological Answer:

- Metabolite Profiling: Administer the compound to rat liver microsomes and analyze metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (glucuronides) are common .

- Isotopic Labeling: Use deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride ) as internal standards to trace metabolic pathways.

Q. How can reaction mechanisms for key synthetic steps be validated?

Methodological Answer:

- Kinetic Studies: Monitor intermediates via in situ IR spectroscopy during hydrogenation. Rate constants for amine formation should follow pseudo-first-order kinetics .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and compare with experimental activation energies .

Q. What quality control protocols ensure batch-to-batch consistency in academic research?

Methodological Answer:

- Reference Standards: Use pharmacopeial-grade impurities (e.g., EP Impurity B hydrochloride ) for HPLC calibration.

- QC Parameters:

- Purity: ≤0.5% total impurities (ICH Q3A guidelines).

- Residual Solvents: GC-MS to detect ethanol (<5000 ppm) and DMF (<880 ppm) .

Data Contradictions and Resolution

Example: Discrepancies in reported melting points (e.g., 273°C vs. 265°C ) may arise from polymorphic forms or hydration states.

Resolution: Characterize thermal behavior via DSC and TGA to differentiate hydrated vs. anhydrous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.